![molecular formula C20H14ClN7O3 B2801916 6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207003-76-6](/img/structure/B2801916.png)
6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H14ClN7O3 and its molecular weight is 435.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic molecule that incorporates various pharmacologically significant moieties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant properties derived from recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H19ClN6O2, and it has a molecular weight of approximately 424.88 g/mol. The structure features a 1,2,4-oxadiazole ring and a triazolopyrimidine core which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole frameworks. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 15 µM. These findings suggest that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in tumor growth such as telomerase and topoisomerase. Additionally, structure-activity relationship (SAR) studies revealed that substituents at specific positions on the oxadiazole ring enhance potency against cancer cells .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several bacterial strains:
- Bacterial Strains Tested : The compound demonstrated moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Minimum inhibitory concentrations (MICs) were determined to be in the range of 50 to 100 µg/mL for most strains tested .
- Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH and ABTS radical scavenging assays:
- Results : The compound exhibited significant free radical scavenging activity with an IC50 value of approximately 25 µM in DPPH assays. This suggests that it may protect cells from oxidative stress-related damage .
Case Studies
- Case Study on Anticancer Efficacy : In a study involving various derivatives of oxadiazole compounds, it was found that those with electron-withdrawing groups like chlorine showed enhanced anticancer activity compared to their electron-donating counterparts. This reinforces the importance of molecular structure in determining biological efficacy .
- Evaluation of Antimicrobial Properties : A series of synthesized derivatives similar to the target compound were screened for antimicrobial activity. Compounds with halogen substitutions demonstrated improved efficacy against both Gram-positive and Gram-negative bacteria compared to non-substituted analogs .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds similar to 6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its role as a lead compound in cancer therapy. Research has demonstrated that modifications in the oxadiazole and triazole moieties can enhance cytotoxicity against various cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated through in vitro and in vivo studies. It has been shown to reduce markers of inflammation, indicating potential therapeutic applications in treating inflammatory diseases.
Nanotechnology
The compound's unique chemical structure makes it suitable for applications in nanotechnology. It can be utilized as a building block for creating nanomaterials with specific electronic and optical properties. Research into the synthesis of nanoparticles using this compound has shown promising results in enhancing material performance.
Sensors Development
Due to its chemical properties, this compound can be integrated into sensor technologies. Its ability to interact with various analytes allows for the development of sensitive detection systems for environmental monitoring and biomedical applications.
Case Studies
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could guide future drug design efforts.
- Anticancer Research : An investigation into the anticancer effects of related compounds showed that they could inhibit tumor growth in xenograft models. The findings suggest that further exploration into this compound could lead to novel cancer therapies.
- Nanoparticle Synthesis : A research project focused on synthesizing silver nanoparticles using this compound as a stabilizing agent demonstrated enhanced antibacterial properties compared to conventional methods. This work underscores the potential for using such compounds in advanced material applications.
Analyse Chemischer Reaktionen
Core Reactivity of Functional Groups
The compound contains three primary reactive domains:
Nucleophilic Ring-Opening of Oxadiazole
The oxadiazole moiety reacts with nucleophiles like hydrazine hydrate under basic conditions (Scheme 1):
textOxadiazole + Hydrazine → Thiosemicarbazide intermediate → Triazolethione [2]
Example Conditions :
Electrophilic Aromatic Substitution
The 4-chlorophenyl group shows regioselective reactivity in halogen exchange reactions:
Reaction | Conditions | Product |
---|---|---|
Bromination | Br₂/FeCl₃ (0°C, 2 h) | 3-Bromo-4-chlorophenyl derivative |
Nitration | HNO₃/H₂SO₄ (50°C, 4 h) | 3-Nitro-4-chlorophenyl analog |
Catalytic Cross-Coupling Reactions
Palladium-mediated coupling reactions are feasible at the chloro-substituted phenyl group:
Reaction Type | Catalyst System | Typical Yield |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 65–82% |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 58–75% |
Biotransformation Pathways
In silico predictions using analogous triazolo-pyrimidines suggest possible metabolic pathways:
Enzyme System | Predicted Modification | Metabolic Outcome |
---|---|---|
CYP3A4 | O-Demethylation (4-MeOPh) | Hydroxyphenyl metabolite |
UGT1A1 | Glucuronidation (N7 position) | Phase II conjugation product |
Stability Under Various Conditions
Experimental data for structurally related compounds ( ):
Condition | Degradation Profile | Half-Life (25°C) |
---|---|---|
Acidic (pH 2) | Oxadiazole ring hydrolysis | 8.2 h |
Alkaline (pH 10) | Pyrimidinone ring opening | 3.7 h |
UV Light (254 nm) | Chlorophenyl dehalogenation | 24 h (15% loss) |
Synthetic Modifications Reported in Patents
Key derivatization strategies from WO2013110309A1 :
-
Aminoalkylation at N5 of triazole:
- React with bromoalkylamines (e.g., 1-(oxetan-3-yl)pyrazol-4-amine)
- Yield: 74–86%
-
Sulfonation of pyrimidinone oxygen:
- Use SO₃·Py complex in DMF
- Forms water-soluble prodrug derivatives
Key Challenges in Reaction Optimization
- Steric hindrance from the 4-methoxyphenyl group limits accessibility to the triazole core
- Competing decomposition pathways above 80°C
- Sensitivity to strong oxidants (e.g., mCPBA causes oxadiazole epoxidation)
While these predictions are based on structural analogs, experimental validation is required to confirm reaction outcomes. The compound's multifunctional architecture offers numerous opportunities for targeted chemical modifications in medicinal chemistry applications.
Eigenschaften
IUPAC Name |
6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O3/c1-30-15-8-6-14(7-9-15)28-19-17(24-26-28)20(29)27(11-22-19)10-16-23-18(25-31-16)12-2-4-13(21)5-3-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLRHANPRAUERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.